molecular formula C15H17N3O4S B2516819 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105200-08-5

4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2516819
CAS RN: 1105200-08-5
M. Wt: 335.38
InChI Key: DIFKPROVJBRFQP-UHFFFAOYSA-N
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Description

The compound 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical entity that appears to be related to a class of compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring bonded to a sulfonamide group. The specific structure of the compound is not detailed in the provided papers, but it can be inferred that it shares some structural similarities with the compounds discussed in the papers, such as the presence of an acetyl group and a pyridazinyl moiety.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds involves the formation of molecular chains and three-dimensional networks through π–π interactions and hydrogen-bonding interactions, as seen in the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide . Another related compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, was synthesized using a one-pot method under base conditions, which offered advantages such as excellent yields, short reaction times, and high purity . These methods may be applicable to the synthesis of 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, although the specific details would depend on the functional groups present on the molecule.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as 1H-NMR, FT-IR, and UV-Vis spectroscopy, and the crystal structure can be determined by single-crystal X-ray structure analysis . The structure of these molecules can vary, with some adopting a V-shape conformation and exhibiting dihedral angles between substituted benzene rings . The molecular structure of 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide would likely be elucidated using similar techniques, providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be influenced by the substituents on the benzene ring and the nature of the sulfonamide group. For instance, the introduction of various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties can lead to compounds with different chemical and biological properties . The specific chemical reactions and interactions of 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide would depend on its functional groups and the electronic effects they impart on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be affected by factors such as solvent polarity. For example, the 1H-NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide were found to change significantly when switching from high-polar to low-polar solvents . This indicates that the electronic environment of the hydrogen atoms in the molecule is sensitive to solvent effects. The physical properties such as solubility, melting point, and stability of 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide would need to be determined experimentally, but they are likely to be influenced by the molecular structure and intermolecular interactions.

Scientific Research Applications

Synthesis and Chemical Structure

The synthesis of sulfonamide derivatives, including those related to 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, involves innovative methods that enhance their chemical properties. A notable example is the use of microwave irradiation to synthesize 4-(2-substituted hydrazinyl)benzenesulfonamides, which showed potent inhibitory effects against carbonic anhydrase isoenzymes. This method offers advantages over traditional synthesis, including improved yield and reduced reaction time (Gul et al., 2016).

Biological Evaluation and Potential Therapeutic Applications

Sulfonamide derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition effects. For instance, novel benzenesulfonamide derivatives have shown excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. These compounds' reactivity towards various nucleophiles indicates their versatility and potential for developing new therapeutic agents (Fahim & Shalaby, 2019).

Anticancer Activity

Specific sulfonamide compounds have demonstrated remarkable anticancer activity, with some derivatives showing significant inhibitory effects against leukemia and non-small cell lung cancer cell lines. The anticancer efficacy of these compounds, highlighted by their GI50 values, underscores their potential as leads for developing new anticancer agents (Rathish et al., 2012).

Enzyme Inhibition

Sulfonamide derivatives are potent inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, relevant for treating conditions like Alzheimer's disease. Compounds with specific substituents have shown high inhibitory potency, indicating their potential for therapeutic applications in managing neurological disorders (Gul et al., 2016).

Antimicrobial Activity

Novel sulfonamide derivatives have also been evaluated for their antimicrobial activity, with some compounds showing potent antibacterial and antifungal effects. This activity suggests the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Desai, Makwana, & Senta, 2017).

properties

IUPAC Name

4-acetyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-12(19)13-5-7-14(8-6-13)23(21,22)17-10-3-11-18-15(20)4-2-9-16-18/h2,4-9,17H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFKPROVJBRFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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